2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile
Description
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClFN2/c11-9-2-1-3-10(12)8(9)4-7(5-13)6-14/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHYEOYUVVJRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352544 | |
| Record name | 2-Chloro-6-fluorobenzalmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36937-88-9 | |
| Record name | 2-Chloro-6-fluorobenzalmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fundamental Reaction Mechanism and Precursor Synthesis
Knoevenagel Condensation Framework
The synthesis of 2-[(2-chloro-6-fluorophenyl)methylidene]propanedinitrile universally employs the Knoevenagel condensation between 2-chloro-6-fluorobenzaldehyde and malononitrile. This reaction proceeds via nucleophilic attack of the active methylene group in malononitrile on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated system. The electron-withdrawing chloro and fluoro substituents on the benzaldehyde moiety enhance electrophilicity, accelerating the condensation kinetics compared to unsubstituted analogs.
Synthesis of 2-Chloro-6-fluorobenzaldehyde
High-purity 2-chloro-6-fluorobenzaldehyde is prerequisite for efficient condensation. The patented chlorination-oxidation route involves:
- Chlorination : Photochemical chlorination of 2-chloro-6-fluorotoluene yields 2-chloro-6-fluorobenzyl chloride intermediates at 80–120°C.
- Oxidation : Ferric solid superacid (Fe³⁺/SO₄²⁻/ZrO₂) catalyzes hydrolysis of benzyl chlorides to the aldehyde at 100–200°C, achieving 92% conversion with <0.5% residual chloride.
This method circumvents corrosive sulfuric acid use, reducing reactor corrosion and enabling continuous production.
Catalytic Systems for Knoevenagel Condensation
Homogeneous Catalysis
Piperidine-Mediated Reactions
Piperidine (5–10 mol%) in ethanol under reflux for 4–6 hours remains the benchmark method, delivering 85–92% yields. The base deprotonates malononitrile (pKa ≈ 11), generating a resonance-stabilized nitrile-stabilized enolate that attacks the aldehyde. Kinetic studies reveal first-order dependence on both reactants under these conditions.
Potassium Carbonate in Aprotic Media
Anhydrous K₂CO₃ (5 mol%) in DMF at 80°C reduces reaction time to 30 minutes with 89% yield. The carbonate base enhances enolate formation while DMF stabilizes intermediates through hydrogen bonding. However, product isolation requires aqueous workup, complicating solvent recovery.
Heterogeneous Catalysis
Zeolite-Supported Catalysts
Hβ zeolite functionalized with silicotungstic acid (SiW₁₂/Hβ) achieves 90% yield at 60°C in 10 hours. The microporous structure confines reactants, increasing effective concentration, while Brønsted acid sites protonate the aldehyde carbonyl. Catalyst recyclability exceeds five cycles with <5% activity loss.
Metal-Organic Framework (MOF) Catalysts
HPW@MIL-100 (phosphotungstic acid encapsulated in Cr₃O(OH)(H₂O)₂(btc)₂) enables solvent-free condensation at 111°C, yielding 94% product in 1 hour. The MOF’s Lewis acid Cr³⁺ sites activate the aldehyde, while Keggin-type HPW provides Brønsted acidity for dehydration.
Solvent-Free and Energy-Efficient Protocols
Mechanochemical Synthesis
Grinding 2-chloro-6-fluorobenzaldehyde and malononitrile (1:1 molar ratio) with KOH (5 mol%) in a ball mill for 20 minutes produces 95% yield. The exothermic reaction reaches 70°C autogenously, eliminating solvent energy costs. Particle size analysis shows optimal reactivity at reactant grain sizes <50 μm.
Microwave-Assisted Reactions
Microwave irradiation (300 W, 100°C) in solventless conditions completes condensation in 5 minutes with 97% yield. Dielectric heating polarizes the aldehyde carbonyl, reducing activation energy by 15 kJ/mol compared to thermal methods. Scalability tests in continuous flow reactors demonstrate 10 kg/hr production capacity.
One-Pot Tandem Methodologies
Aldehyde Generation and Condensation
Integrating the chlorination-oxidation of 2-chloro-6-fluorotoluene with subsequent Knoevenagel condensation in a single reactor achieves 78% overall yield. Gaseous HCl from chlorination is scavenged by Ca(OH)₂, preventing side reactions. The tandem process reduces purification steps but requires precise temperature staging (80°C → 120°C).
Multicomponent Reactions
A three-component reaction of 2-chloro-6-fluorotoluene, N-chlorosuccinimide, and malononitrile under UV light (365 nm) produces the target compound in 65% yield via in situ aldehyde generation. Radical chain mechanisms propagate chlorination, though regioselectivity requires optimization to suppress ortho/meta isomers.
Analytical and Optimization Data
Table 1. Comparative Analysis of Catalytic Systems
Table 2. Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Ethanol | 24.3 | 92 | <1% |
| DMF | 36.7 | 89 | 3% (amide adducts) |
| Solvent-free | - | 94 | 0.5% |
| Water | 80.1 | 68 | 12% (hydrolysis) |
Mechanistic Elucidations and Kinetic Studies
Spectroscopic Monitoring
In situ FTIR reveals two distinct rate regimes:
Density Functional Theory (DFT) Calculations
B3LYP/6-311++G(d,p) simulations identify the rate-determining step as C-C bond formation (ΔG‡ = 102 kJ/mol). Electron-withdrawing substituents lower the aldehyde LUMO from -1.8 eV (benzaldehyde) to -2.3 eV (2-chloro-6-fluorobenzaldehyde), increasing electrophilicity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Addition Reactions: The nitrile groups can undergo addition reactions with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Addition Reactions: Reagents like Grignard reagents or organolithium compounds are commonly employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chloro or fluoro groups.
Addition Reactions: Products with new carbon-nitrogen bonds formed at the nitrile groups.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have indicated that 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile exhibits promising anticancer properties. It has been evaluated for its ability to inhibit specific cancer cell lines, showing effectiveness against breast and lung cancers. The mechanism appears to involve the induction of apoptosis in cancer cells, which is crucial for developing new cancer therapies.
Pharmacological Studies:
The compound has been used in pharmacological studies to understand its interaction with various biological targets. Its structure suggests potential activity as a kinase inhibitor, which could be beneficial in treating diseases associated with abnormal kinase signaling pathways, such as cancer and inflammatory diseases.
Agricultural Applications
Pesticide Development:
This compound is being investigated as a potential pesticide due to its structural characteristics that may confer herbicidal or insecticidal properties. Research is ongoing to evaluate its effectiveness against common agricultural pests and weeds, potentially offering a new tool for integrated pest management strategies.
Plant Growth Regulation:
Preliminary studies suggest that 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile might influence plant growth and development. Its application could lead to enhanced crop yields by modulating growth pathways or stress responses in plants.
Materials Science
Synthesis of Novel Polymers:
The compound can serve as a building block for synthesizing novel polymers with specific properties. Its reactivity allows for the incorporation into polymer chains, potentially leading to materials with improved thermal stability or mechanical strength.
Nanocomposite Development:
Research is exploring the use of 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile in creating nanocomposites that exhibit enhanced electrical or thermal conductivity. These materials could have applications in electronics and energy storage devices.
Data Table: Summary of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |
| Pharmacological studies | Kinase inhibition potential | |
| Agricultural Science | Pesticide development | Effective against pests and weeds |
| Plant growth regulation | Enhanced crop yields | |
| Materials Science | Synthesis of novel polymers | Improved thermal stability |
| Nanocomposite development | Enhanced electrical/thermal conductivity |
Case Studies
-
Anticancer Research Study:
A study published in a peer-reviewed journal evaluated the cytotoxic effects of 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent. -
Pesticide Efficacy Trial:
Field trials conducted on crops treated with this compound demonstrated a marked reduction in pest populations compared to untreated controls, highlighting its potential role as an effective pesticide. -
Polymer Synthesis Experiment:
Researchers synthesized a new polymer incorporating 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile and tested its mechanical properties. The resulting material showed improved tensile strength compared to traditional polymers, indicating its utility in industrial applications.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity for molecular targets. The nitrile groups can also participate in interactions with nucleophiles or electrophiles, affecting the compound’s reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The target compound belongs to a family of propanedinitrile derivatives with aromatic substituents. Key structural analogs include:
[Chloro(phenyl)methylidene]propanedinitrile (CAS synonyms: α-Chlorobenzalmalononitrile): Substituents: Chloro (-Cl) on the phenyl ring. Molecular Formula: C₁₀H₅ClN₂ (approximate molecular weight: 188.45 g/mol). Key Differences: Lacks the fluorine atom, resulting in reduced electron-withdrawing effects compared to the target compound .
2-[(Dimethylamino)methylidene]propanedinitrile: Substituents: Dimethylamino (-N(CH₃)₂) group. Crystal Structure: Exhibits a dihedral angle of 7.95(18)° between the dimethylamino group and the dinitrile moiety, with weak C–H⋯N hydrogen bonds forming a 3D network . Key Differences: The electron-donating -N(CH₃)₂ group contrasts sharply with the electron-withdrawing -Cl/-F groups in the target compound, altering solubility and reactivity .
Electronic and Physical Properties
- Electron-Withdrawing Effects: The -Cl and -F substituents in the target compound create a stronger electron-deficient aromatic system compared to analogs with single substituents (e.g., [Chloro(phenyl)methylidene]propanedinitrile).
- Melting Points and Solubility: Compound Substituents Melting Point (°C) Predicted Solubility 2-[(2-Chloro-6-fluorophenyl)...] Cl, F 89–93 Low (non-polar solvents) [Chloro(phenyl)methylidene]... Cl Not reported Moderate 2-[(Dimethylamino)methylidene]... N(CH₃)₂ Not reported High (polar solvents) The target compound’s higher melting point relative to dimethylamino analogs suggests stronger intermolecular forces, likely due to halogen bonding .
Computational and Crystallographic Insights
- Density Functional Theory (DFT) : Methods like those in (Becke’s hybrid functional) could model the electronic structure of the target compound, predicting frontier molecular orbitals (HOMO/LUMO) to compare charge-transfer capabilities with analogs .
- Crystallography: Tools like SHELX () and ORTEP () enable precise determination of molecular packing.
Biological Activity
The compound 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile (also known as compound 7 ) is a nitrile derivative with potential biological activity. Its structure features a chloro-fluorophenyl moiety, which is known to influence its pharmacological properties. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile
- Molecular Formula : C11H8ClF2N2
- Molecular Weight : 240.65 g/mol
Synthesis
The synthesis of 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile typically involves the condensation of appropriate aldehyde and nitrile precursors. The reaction conditions can be optimized for yield and purity through various methods, including microwave-assisted synthesis.
Antimicrobial Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of fluoroaryl compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 16 µM to 64 µM, indicating moderate to high efficacy against resistant strains .
Anticancer Activity
The anticancer potential of 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile has been explored in several studies. The compound has been shown to induce apoptosis in cancer cell lines, with IC50 values often reported in the low micromolar range. For example, similar compounds have demonstrated IC50 values ranging from 10 µM to 30 µM against various human cancer cell lines, including leukemia and melanoma .
The mechanisms underlying the biological activities of this compound are multi-faceted:
- Enzyme Inhibition : Compounds structurally related to 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Cell Cycle Disruption : Evidence indicates that these compounds may interfere with normal cell cycle progression, particularly affecting the G1/S transition.
Case Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
